(2E)-2-benzylidene-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one
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Description
(2E)-2-benzylidene-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one is a useful research compound. Its molecular formula is C15H16N2O and its molecular weight is 240.306. The purity is usually 95%.
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Biological Activity
(2E)-2-benzylidene-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one, also known by its CAS number 306736-85-6, is a compound of interest due to its potential biological activities. This article explores its biological properties, including its effects on tyrosinase inhibition, antioxidant activity, and cytotoxicity.
Chemical Structure and Properties
The molecular formula for this compound is C15H16N2O with a molecular weight of 240.30 g/mol. The compound features a unique imidazoazepine structure that contributes to its biological activity.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin production and is often targeted for treating hyperpigmentation disorders. Studies have shown that analogs of (2E)-2-benzylidene compounds exhibit significant inhibitory effects on tyrosinase activity.
- Inhibition Studies :
Antioxidant Activity
Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related diseases.
- Experimental Findings :
Cytotoxicity
Evaluating the cytotoxic effects of compounds is essential for determining their safety profiles.
- Cell Viability Assays :
- In B16F10 murine cells, several analogs did not show cytotoxicity at concentrations up to 20 µM , while one analog (analog 2) exhibited significant cytotoxicity at lower concentrations .
- This indicates that while some derivatives are potent inhibitors of tyrosinase, they may also pose risks at certain dosages.
Data Table: Biological Activities of Selected Analogs
Compound | Tyrosinase IC50 (µM) | Antioxidant Activity | Cytotoxicity (at 20 µM) |
---|---|---|---|
Analog 1 | 3.82 | Moderate | Non-cytotoxic |
Analog 2 | >20 | Low | Cytotoxic |
Analog 3 | 0.08 | High | Non-cytotoxic |
Kojic Acid | 24.09 | Reference | Non-cytotoxic |
Case Studies
Recent studies have focused on the structure-activity relationship (SAR) of benzylidene derivatives:
- Study on Melanin Production : A study demonstrated that certain benzylidene derivatives effectively inhibited melanin production in B16F10 cells by targeting intracellular tyrosinase activity .
- Kinetic Studies : Kinetic analyses using Lineweaver–Burk plots revealed that the inhibition mechanism of these compounds involves competitive inhibition of tyrosinase .
Properties
IUPAC Name |
(2E)-2-benzylidene-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c18-15-13(11-12-7-3-1-4-8-12)16-14-9-5-2-6-10-17(14)15/h1,3-4,7-8,11H,2,5-6,9-10H2/b13-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOFYCYVMITNMB-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=CC3=CC=CC=C3)C(=O)N2CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=N/C(=C/C3=CC=CC=C3)/C(=O)N2CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.